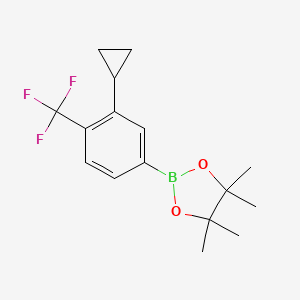![molecular formula C16H19F4NO4 B13903223 (3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)
(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps. The process often starts with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Condensation Reactions: These reactions are used to form the core structure of the compound.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
化学反応の分析
Types of Reactions
(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions using reagents like sodium iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired effects. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
類似化合物との比較
Similar Compounds
- (3R)-4-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- (3R)-4-[2-bromo-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Uniqueness
(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to its specific fluorine substitution, which can significantly influence its chemical properties and biological activity compared to its analogs.
特性
分子式 |
C16H19F4NO4 |
|---|---|
分子量 |
365.32 g/mol |
IUPAC名 |
(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-11(8-13(22)23)7-9-6-10(16(18,19)20)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,21,24)(H,22,23)/t11-/m1/s1 |
InChIキー |
INXGFNZVXZCVSW-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)C(F)(F)F)F)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)C(F)(F)F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)

![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)

![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)
![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
![2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13903197.png)



